molecular formula C8H16Cl2O3 B1329262 Diethylene glycol bis(2-chloroethyl) ether CAS No. 638-56-2

Diethylene glycol bis(2-chloroethyl) ether

Cat. No. B1329262
CAS RN: 638-56-2
M. Wt: 231.11 g/mol
InChI Key: ZCFRYTWBXNQVOW-UHFFFAOYSA-N
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Description

Diethylene glycol bis(2-chloroethyl) ether is a chemical compound that is related to various ethers of ethylene glycol. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and molecular structures have been investigated, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related ethers has been explored in several studies. For instance, diethylene glycol ethyl methyl ether (DEGMEE) was synthesized through the Williamson Reaction, which involved diethylene glycol mono-ether (DEGME) and chloromethane with sodium hydrate as a catalyst . This method could potentially be adapted for the synthesis of diethylene glycol bis(2-chloroethyl) ether by altering the starting materials and reagents.

Molecular Structure Analysis

The molecular structure of ethers related to diethylene glycol bis(2-chloroethyl) ether has been determined using various techniques. X-ray diffraction was used to investigate the structure of a complex formed by tetraethylene glycol dimethyl ether with mercuric chloride, revealing a cubic unit cell and the arrangement of the ether around the mercury atom . Another study reported the crystal and molecular structure of a megaspiro cyclophosphazenic species derived from diethylene glycol bis-(3-aminopropyl)-ether, which forms a 16-membered loop on one phosphorus atom of the N3P3 ring . These studies demonstrate the complex spatial arrangements that can occur in ethers of ethylene glycol.

Chemical Reactions Analysis

The reactivity of ethers similar to diethylene glycol bis(2-chloroethyl) ether has been examined. Homolytic reactions of divinyl ethers of glycols with carbon tetrachloride and aldehydes were studied, leading to the isolation of bis-(1,3,3-trichloroallyl) ether of ethylene glycol and a complex mixture of oligomeric products . This suggests that diethylene glycol bis(2-chloroethyl) ether could also participate in homolytic reactions, potentially yielding a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related ethers have been characterized. For example, bis-dibenzoat and bis-p-dichloro-dibenzoat ethers of ethylene-glycol were synthesized and their physical-chemical parameters specified, with their structures confirmed spectrally . The stability of these ethers against thermal oxidation was also tested, indicating that similar ethers, including diethylene glycol bis(2-chloroethyl) ether, may exhibit specific stability profiles.

Scientific Research Applications

Crystal Structures of Organometallic Compounds

Diethylene glycol bis(2-chloroethyl) ether has been utilized in the study of crystal structures of organometallic compounds. For instance, it was involved in the analysis of structures of bis(methyl[8]annulenyl) complexes of various metals, contributing to our understanding of organocerium(IV) compounds and reduced uranocenes (Boussie et al., 1991).

Viscosity Studies in Binary Liquid Mixtures

Research involving diethylene glycol bis(2-chloroethyl) ether also extends to the study of viscosity in binary liquid mixtures. This includes analyzing its interactions and viscosity characteristics when mixed with substances like water and other glycol ethers at specific temperatures (Pal & Singh, 1996).

Thermoresponsive Polymers

This compound has played a role in the synthesis and modification of thermoresponsive poly(oligo(ethylene glycol) methacrylate). These polymers exhibit temperature-sensitive behaviors, making them valuable in various applications, such as drug delivery systems (Soeriyadi et al., 2011).

Biodegradation Studies

Diethylene glycol bis(2-chloroethyl) ether has been a subject of study in biodegradation research. Specific bacterial strains have been identified that can degrade this compound, contributing to our understanding of environmental remediation and pollution control (McClay et al., 2007).

Structural Analysis of Megaspiro Cyclophosphazenes

It has been used in the crystal and molecular structure analysis of new allotropic varieties of mega-spiro cyclophosphazenes. This research is crucial in the field of materials science and chemistry, particularly in the development of new materials with unique properties (Jaud et al., 1989).

Solvent and Reagent Studies in Organic Chemistry

This chemical has been examined in the context of (halomethyl)zinc cyclopropanation reagents. Its role in the creation of glycol-ether complexes of bi(halomethyl)zinc and related compounds is significant for organic synthesis and catalysis (Denmark et al., 1992).

Conformational Studies in Polymer

ScienceDiethylene glycol bis(2-chloroethyl) ether has been involved in studying the conformational changes in polymers and oligomers like diethylene glycol dimethyl ether when complexed with lithium ions. This research is critical for understanding the interactions in polymer electrolytes, particularly in the context of battery technology and energy storage applications (Frech & Huang, 1995).

Atmospheric Chemistry and Environmental Impact

Studies have also focused on the reactions of glycol ethers, including diethylene glycol bis(2-chloroethyl) ether, with OH radicals in the atmosphere. This research is important for understanding the environmental impact and behavior of these compounds in atmospheric chemistry (Aschmann et al., 2001).

Electrochemical Applications

In electrochemistry, diethylene glycol bis(2-aminophenyl) ether-modified electrodes have been investigated for their behavior and potential applications in various electrochemical systems. This research contributes to the development of novel electrode materials and their applications in sensors and other electrochemical devices (Işbir et al., 2006).

Supramolecular Chemistry

Research into bis(2,2:6,2-terpyrid-4'-yl) diethylene glycol and its polymerization with metal ions like FeCl2 has led to the development of water-soluble coordination polymers. Such studies are vital in the field of supramolecular chemistry, contributing to the design and synthesis of novel polymeric materials (Schmatloch et al., 2002).

Safety And Hazards

Diethylene glycol bis(2-chloroethyl) ether is toxic if swallowed and harmful in contact with skin . It is recommended to wear protective gloves and clothing when handling this chemical. If swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFRYTWBXNQVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213248
Record name Tetraglycol dichloride
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Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylene glycol bis(2-chloroethyl) ether

CAS RN

638-56-2
Record name 1,1′-Oxybis[2-(2-chloroethoxy)ethane]
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Record name Tetraglycol dichloride
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Record name Tetraglycol dichloride
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Record name Tetraglycol dichloride
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Record name Bis[2-(2-Chloroethoxy)ethyl] ether
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Record name TETRAETHYLENE GLYCOL DICHLORIDE
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Synthesis routes and methods

Procedure details

A mixture of 430 g of tetraethylene glycol (2.2 moles), 2000 ml of dry benzene, and 386 g of pyridine (4.9 moles) is heated to reflux, and 580 g of thionyl chloride (4.9 moles) is added dropwise with stirring in three hours. During this period the reflux temperature of the mixture drops from 86° to 78°, and a white precipitate is formed. Heating is continued overnight (16 hours) and, after cooling, 50 ml of hydrochloric acid diluted with 200 ml of water is added dropwise in about 15 minutes. Benzene is removed from the upper layer containing the product, and the residue vacuum distilled at 4.5 mm Hg at 165°. The yield is 375 g of light yellow liquid (72%).
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
386 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JS Bradshaw, H An, E Krzysztof, G Wu, RM Izatt - Tetrahedron, 1990 - Elsevier
Macrobicyclic polyethers containing two 14-diaza-crown compounds condensed at the diaza nitrogen atoms (the di-ptychands) have been prepared using a simple and inexpensive …
Number of citations: 8 www.sciencedirect.com
JS Bradshaw, KE Krakowiak, H An, RM Izatt - Tetrahedron, 1990 - Elsevier
Nine diaza-15-crown-5 and nine diaza-18-crown-6 macrocycles containing tertiary aminoalkyl and hydroxyalkyl side groups attached to one of the ring nitrogen atoms have been …
Number of citations: 8 www.sciencedirect.com
S Bandyopadhyay, A Gupta, R Srivastava… - Chemical Engineering …, 2022 - Elsevier
All-solid-state polymer electrolytes (ASSPEs) have significant importance in the development of rechargeable lithium batteries with superior safety. Herein, a unique ionene oligomer is …
Number of citations: 17 www.sciencedirect.com
L Xu, Y Xiong, L Wang, Y Tian, B Tong, J You, Z Zhao - Hydrometallurgy, 2021 - Elsevier
The present study has proposed a promising liquid-liquid extraction system using novel extractants of 15-crown-5 (15C5), benzo-15-crown-5 (B15C5), and thia-benzo-15-crown-5 (…
Number of citations: 9 www.sciencedirect.com
Y Sun, M Zhu, Y Yao, H Wang, B Tong… - Separation and Purification …, 2020 - Elsevier
In order to selectively extract Li + from the leaching solution of spent lithium-ion batteries, benzo-15-crown-5 ether (B15C5) is synthesized and used as a lithium extractant. The …
Number of citations: 57 www.sciencedirect.com
I Ikeda, H Watanabe, T Hirao, H Kurosawa - Journal of fluorine chemistry, 1994 - Elsevier
Perfluoro-2-methyl-2-pentene was successfully converted to perfluoro-(1,1-dimethylbutyl)methyl ethers by vic-oxymethylfluorination with chloromethyl ethers in the presence of KF in …
Number of citations: 5 www.sciencedirect.com
J Hao - Scientific Journal of Intelligent Systems Research …, 2021 - sjisr.org
In this paper, three polyethylene glycol bridged gemini quaternary ammonium salts (PEG-Cn) with piperidine ring as cation center and PEG as bridging group were designed and …
Number of citations: 0 www.sjisr.org
M Shirai, M Kuwahara, M Tanaka - European polymer journal, 1988 - Elsevier
Polymers, with differently sized crown ethers as alkali cation binding sites and photodimerizable cinnamoyl moieties in their side-chains, were prepared by the cationic copolymerization …
Number of citations: 3 www.sciencedirect.com
H An - 1992 - search.proquest.com
Thirty-three new 1, 7-and 1, 4-N, N $\sp\prime $-dipivot lariat 12-crown-4, 13-crown-4, 15-crown-5 and 18-crown-6 ligands with the same or different side arms in each crown compound …
Number of citations: 0 search.proquest.com
S Bandyopadhyay, A Gupta, R Srivastava… - Journal of …, 2023 - Elsevier
Solid polymer electrolytes have been identified lately as the most pragmatic research area towards the development of safe and reliable lithium batteries with zero electrolyte leakage. In …
Number of citations: 1 www.sciencedirect.com

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